Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
CAS No.: 281209-71-0
Cat. No.: VC0006316
Molecular Formula: C13H15Cl2N3O2S
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 281209-71-0 |
---|---|
Molecular Formula | C13H15Cl2N3O2S |
Molecular Weight | 348.2 g/mol |
IUPAC Name | N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine |
Standard InChI | InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18) |
Standard InChI Key | GNZCSGYHILBXLL-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl |
Canonical SMILES | CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has the molecular formula C₁₃H₁₅Cl₂N₃O₂S and a molecular weight of 348.25 g/mol . Its IUPAC name systematically describes the quinoxaline ring substituted at positions 2, 3, 6, and 7:
-
Position 2: Tert-butylamine group (-NH-C(CH₃)₃)
-
Position 3: Methylsulfonyl group (-SO₂-CH₃)
The compound’s ChEMBL ID (CHEMBL398714) and Nikkaji number (J2.549.448B) facilitate tracking across chemical databases .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 198–202°C (decomposes) | |
Solubility | DMSO: ≥10 mM; Water: <0.1 mg/mL | |
LogP (Partition Coefficient) | 3.2 ± 0.3 | |
Storage Conditions | 2–8°C, inert atmosphere, dark |
Conformational Analysis
X-ray crystallography and computational modeling reveal that the tert-butyl group induces steric hindrance, stabilizing a planar quinoxaline ring conformation. This geometry optimizes receptor binding by aligning the methylsulfonyl group for hydrogen bonding with the GLP-1 receptor’s extracellular domain. The dichloro substituents enhance lipophilicity, improving membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a four-step sequence:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
-
Chlorination: Electrophilic substitution using chlorine gas in the presence of FeCl₃ at 60°C to introduce dichloro groups.
-
Sulfonylation: Reaction with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine.
-
Amination: Nucleophilic substitution with tert-butylamine in tetrahydrofuran at reflux.
Yields typically range from 15–22%, necessitating chromatographic purification.
Table 2: Optimization Strategies for Improved Yield
Parameter | Adjustment | Outcome |
---|---|---|
Chlorination Temperature | Reduced to 50°C | 89% purity (vs. 72%) |
Amination Solvent | Switched to DMF | 28% yield (vs. 18%) |
Catalyst Load | Triethylamine increased to 2 eq | 95% conversion |
Reactivity Profile
The methylsulfonyl group participates in sulfonamide coupling reactions, enabling derivatization at the quinoxaline 3-position. The dichloro substituents undergo SNAr reactions with amines or thiols, offering routes to analogs with modified pharmacokinetic properties. Stability studies show decomposition above 200°C, with hydrolysis observed under strongly acidic (pH <2) or basic (pH >12) conditions.
Biological Activity and Pharmacological Mechanisms
GLP-1 Receptor Agonism
GLP-1 receptor activation enhances glucose-dependent insulin secretion and suppresses glucagon release. In BHK cells expressing human GLP-1R, the compound achieves 80% receptor occupancy at 100 nM, reducing cAMP levels by 65%. Comparative studies show it is 3-fold less potent than exendin-4 but exhibits superior metabolic stability.
Table 3: In Vitro Pharmacological Data
Assay | Result | Source |
---|---|---|
cAMP Inhibition (EC₅₀) | 101 ± 12 nM | |
Plasma Protein Binding (Human) | 92.4 ± 1.8% | |
Hepatic Clearance (Microsomes) | 18 mL/min/kg |
Selectivity Profiling
Screening against 168 GPCRs revealed <10% cross-reactivity with GIPR or glucagon receptors. Off-target effects include weak inhibition of hERG (IC₅₀ = 12 μM), suggesting a low cardiac risk profile.
Applications in Metabolic Disorder Research
Preclinical Diabetes Models
In db/db mice, daily oral administration (10 mg/kg) reduced fasting glucose by 38% over 14 days, comparable to liraglutide. Pancreatic histology showed 22% increased β-cell mass, indicating regenerative potential.
Future Research Directions
-
Structural Optimization: Introducing electron-withdrawing groups at position 4 to enhance metabolic stability.
-
Formulation Development: Lipid nanoparticle encapsulation to improve oral bioavailability (currently <5% in primates).
-
Long-Term Toxicity Studies: 52-week rodent carcinogenicity trials to assess tumorigenic risk.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume